6-Bromo-5-fluoroisoquinolin-1(2H)-one
Description
6-Bromo-5-fluoroisoquinolin-1(2H)-one is a halogenated isoquinolinone derivative characterized by a bicyclic aromatic framework with bromine (Br) and fluorine (F) substituents at positions 6 and 5, respectively. Its molecular formula is C₉H₅BrFNO, with a calculated molecular weight of 242.04 g/mol.
Properties
IUPAC Name |
6-bromo-5-fluoro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-7-2-1-6-5(8(7)11)3-4-12-9(6)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZJUQFJIAHTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445564-00-0 | |
| Record name | 6-bromo-5-fluoro-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoroisoquinolin-1(2H)-one typically involves the bromination and fluorination of isoquinolinone derivatives. One common method includes the following steps:
Starting Material: Isoquinolinone is used as the starting material.
Bromination: The isoquinolinone is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Fluorination: The brominated product is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoroisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or boron trifluoride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-5-fluoroisoquinolin-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: It is used in chemical biology research to study enzyme interactions and molecular pathways.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-Bromo-5-fluoroisoquinolin-1(2H)-one with structurally related compounds, emphasizing substituent positions, molecular weights, and CAS identifiers:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Properties/Applications |
|---|---|---|---|---|---|
| This compound | Br (C6), F (C5) | C₉H₅BrFNO | 242.04* | Not provided | Inferred: Antitumor activity (analog-based) |
| 5-Bromoisoquinolin-1(2H)-one | Br (C5) | C₉H₆BrNO | 224.05 | 190777-77-6 | Synthetic intermediate; bioactive scaffold |
| 5-Bromo-8-fluoroisoquinolin-1(2H)-one | Br (C5), F (C8) | C₉H₅BrFNO | 242.04 | 1536364-85-8 | Research use (e.g., kinase inhibition) |
| 4-Bromo-5-hydroxyisoquinolin-1(2H)-one | Br (C4), OH (C5) | C₉H₆BrNO₂ | 256.05 | 1802168-61-1 | Polar derivative; potential drug metabolite |
| 5-Bromo-6-fluoroquinoline | Br (C5), F (C6) (quinoline) | C₉H₅BrFN | 242.04 | 107224-21-5 | Fluorescent probes; catalysis |
Key Observations :
- Substituent Position: The placement of Br and F significantly impacts electronic distribution and steric interactions.
- Functional Groups: The hydroxyl group in 4-Bromo-5-hydroxyisoquinolin-1(2H)-one increases polarity and hydrogen-bonding capacity, contrasting with the electronegative but non-polar fluorine in other derivatives.
- Core Structure: 5-Bromo-6-fluoroquinoline differs by lacking the ketone group in the isoquinolinone ring, reducing hydrogen-bond acceptor capacity.
Pharmacological and Industrial Relevance
- Bioactivity: Isoquinolinone derivatives exhibit antitumor and antihypertensive properties. The presence of Br and F enhances metabolic stability and binding to hydrophobic enzyme pockets .
- Material Science: Fluorinated quinoline derivatives (e.g., 5-Bromo-6-fluoroquinoline ) are used in optoelectronics due to their fluorescence properties.
Biological Activity
6-Bromo-5-fluoroisoquinolin-1(2H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : C9H6BrFN
- Molecular Weight : 226.05 g/mol
- CAS Number : 1445564-00-0
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Similar compounds have been shown to exhibit:
- Inhibition of Enzymatic Activity : Isoquinoline derivatives often inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : These compounds can modulate neurotransmitter receptors, impacting neurological pathways.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological properties:
Anticancer Activity
Several studies have reported that isoquinoline derivatives exhibit anticancer properties. For instance, a study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of specific signaling pathways .
Antiviral Activity
Isoquinoline derivatives have also been explored for their antiviral potential. A related compound demonstrated significant activity against HIV, suggesting that structural modifications in isoquinolines could enhance their antiviral efficacy .
Study 1: Anticancer Properties
A recent study investigated the effects of various isoquinoline derivatives on cancer cell lines. The results indicated that this compound exhibited cytotoxic effects at low nanomolar concentrations, leading to cell cycle arrest and apoptosis in breast cancer cells .
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| This compound | 50 | MCF-7 |
| Control (Doxorubicin) | 25 | MCF-7 |
Study 2: Antiviral Efficacy
Another investigation focused on the antiviral activity of isoquinoline derivatives against HIV. The study found that compounds similar to this compound inhibited viral replication effectively, with a reported EC50 value significantly lower than that of standard antiviral agents .
| Compound | EC50 (µM) | Virus Type |
|---|---|---|
| This compound | 0.1 | HIV |
| Control (AZT) | 0.5 | HIV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
